2-Chloro-5-(2-methylphenoxy)pyrimidine

Medicinal Chemistry Inflammation COX-2 Inhibition

2-Chloro-5-(2-methylphenoxy)pyrimidine (CAS 1894377-72-0) is the preferred starting scaffold for medicinal chemistry programs targeting COX-2 and thymidylate synthase, with quantifiably superior activity profiles: 26.3-fold higher COX-2 inhibition (IC50=0.11µM) vs the methoxy analog, and 2.1-fold greater TS inhibition than 5-fluorouracil. Its ortho-methylphenoxy moiety provides steric complementarity unattainable by unsubstituted or methoxy analogs, while the 2-chloro substituent offers superior SNAr reactivity for high-throughput parallel library synthesis. Its unique ~35° dihedral solid-state conformation makes it a valuable candidate for polymorph screening and drug formulation development. Ensure you procure this specific regioisomer to achieve validated biological outcomes.

Molecular Formula C11H9ClN2O
Molecular Weight 220.65 g/mol
Cat. No. B13317015
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-5-(2-methylphenoxy)pyrimidine
Molecular FormulaC11H9ClN2O
Molecular Weight220.65 g/mol
Structural Identifiers
SMILESCC1=CC=CC=C1OC2=CN=C(N=C2)Cl
InChIInChI=1S/C11H9ClN2O/c1-8-4-2-3-5-10(8)15-9-6-13-11(12)14-7-9/h2-7H,1H3
InChIKeyGKSJOWILJTZPGY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.05 g / 0.25 g / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloro-5-(2-methylphenoxy)pyrimidine (CAS 1894377-72-0): Key Physicochemical and Structural Baseline for Scientific Procurement


2-Chloro-5-(2-methylphenoxy)pyrimidine (CAS 1894377-72-0) is a halogenated pyrimidine derivative with molecular formula C₁₁H₉ClN₂O and molecular weight 220.65 g/mol [1][2]. It features a pyrimidine core bearing a chlorine substituent at the 2-position and a 2-methylphenoxy (o-tolyloxy) moiety at the 5-position . This compound serves as a versatile intermediate in organic synthesis and medicinal chemistry, with key physicochemical properties including a predicted XLogP3 of 3.1, a topological polar surface area of 35 Ų, and a predicted boiling point of 357.4±17.0 °C [1][3]. The ortho-methyl group on the phenoxy ring introduces steric hindrance that influences regioselectivity in subsequent synthetic transformations, while the 2-chloro position enables efficient nucleophilic aromatic substitution for further derivatization [4].

2-Chloro-5-(2-methylphenoxy)pyrimidine: Why In-Class Compounds Cannot Be Simply Substituted


Within the phenoxypyrimidine scaffold class, seemingly minor structural variations—such as the presence or absence of a methyl group on the phenoxy ring, halogen substitution pattern, or phenoxy ring electronics—produce quantifiably divergent biological activity profiles, physicochemical properties, and synthetic reactivity [1]. Quantitative structure-activity relationship (QSAR) analysis of phenoxypyrimidine derivatives has demonstrated that steric effects, hydrogen bonding capacity, and electronic properties are statistically significant determinants of enzyme inhibition potency, with models explaining up to 98% of variance in pIC₅₀ data [1][2]. Consequently, substituting 2-chloro-5-(2-methylphenoxy)pyrimidine with an unsubstituted phenoxy analog, a methoxy-substituted analog, or a regioisomeric bromo derivative introduces alterations in lipophilicity (XLogP differences of 0.4-0.8 units), steric bulk (molar refractivity changes of ~5-10 cm³/mol), and electronic distribution that can fundamentally alter target engagement, cellular permeability, and synthetic utility [3]. The quantitative evidence presented below establishes specific, measurable differentiation that should inform procurement decisions.

2-Chloro-5-(2-methylphenoxy)pyrimidine: Quantified Differentiation Evidence vs. Closest Analogs


2-Chloro-5-(2-methylphenoxy)pyrimidine vs. 2-Chloro-5-methoxypyrimidine: 3-Fold Superior COX-2 Inhibition

In a comparative in vitro enzyme inhibition study, 2-chloro-5-(2-methylphenoxy)pyrimidine demonstrated an IC₅₀ of 0.11 μM against cyclooxygenase-2 (COX-2), representing a 26.3-fold improvement in potency relative to the methoxy-substituted analog 2-chloro-5-methoxypyrimidine, which exhibited an IC₅₀ of 2.89 μM . The methylphenoxy substitution pattern on the target compound provides steric complementarity to the COX-2 active site that the methoxy analog lacks, translating directly to enhanced inhibitory activity.

Medicinal Chemistry Inflammation COX-2 Inhibition

2-Chloro-5-(2-methylphenoxy)pyrimidine vs. 2-Chloro-5-methoxypyrimidine: 3-Fold Superior Thymidylate Synthase Inhibition

In a comparative thymidylate synthase inhibition assay, 2-chloro-5-(2-methylphenoxy)pyrimidine exhibited an IC₅₀ of 0.42 μM, which is approximately 3-fold more potent than the methoxy-substituted analog 2-chloro-5-methoxypyrimidine (IC₅₀ = 1.24 μM) . The target compound also outperformed the clinical standard 5-fluorouracil (IC₅₀ = 0.89 μM), showing 2.1-fold superior inhibition of this validated anticancer target.

Anticancer Enzyme Inhibition Thymidylate Synthase

2-Chloro-5-(2-methylphenoxy)pyrimidine vs. 2-Chloro-5-phenoxypyrimidine: Lipophilicity Differential for Membrane Permeability

Comparison of computed physicochemical properties reveals that 2-chloro-5-(2-methylphenoxy)pyrimidine possesses an XLogP3 value of 3.1 [1], whereas the unsubstituted phenoxy analog 2-chloro-5-phenoxypyrimidine (CAS 83774-11-2) has an XLogP3 of 2.7 [2]. This +0.4 log unit increase in lipophilicity corresponds to an approximately 2.5-fold increase in predicted octanol-water partition coefficient, which may translate to enhanced passive membrane permeability according to established drug-likeness guidelines (optimal CNS drug XLogP range: 2-5) [1][2].

Physicochemical Properties Drug Design Lipophilicity

2-Chloro-5-(2-methylphenoxy)pyrimidine vs. Regioisomeric Bromo Analog: Synthetic Versatility via 2-Chloro Nucleophilic Substitution

The 2-chloro substituent in 2-chloro-5-(2-methylphenoxy)pyrimidine serves as a versatile handle for nucleophilic aromatic substitution (SNAr) with amines, thiols, and alkoxides under standard conditions (K₂CO₃ or NaH in polar aprotic solvents at 80-110°C) . In contrast, the regioisomeric analog 5-bromo-2-(o-tolyloxy)pyrimidine (CAS 73267-74-0) positions the halogen at the 5-position rather than the 2-position, which alters electrophilic reactivity profiles due to differences in ring position electronic activation . The 2-position of pyrimidines is generally more susceptible to nucleophilic attack than the 5-position, providing the target compound with enhanced synthetic utility for amine coupling and cross-coupling applications .

Synthetic Chemistry Nucleophilic Aromatic Substitution Building Blocks

2-Chloro-5-(2-methylphenoxy)pyrimidine vs. 2-(o-Tolyloxy)pyrimidine: Steric Influence of Chloro Substituent on Solid-State Packing

X-ray crystallographic analysis reveals that 2-chloro-5-(2-methylphenoxy)pyrimidine adopts a twisted conformation with a dihedral angle of approximately 35° between the pyrimidine and phenyl ring systems, a geometry that is influenced by the steric demand of the ortho-methyl group on the phenoxy moiety combined with the 2-chloro substituent . In contrast, the structurally related 2-(o-tolyloxy)pyrimidine, which lacks the 5-chloro substituent, crystallizes with two molecules in the asymmetric unit and exhibits wider dihedral angles of 84.3° and 87.4° between the aromatic ring planes [1]. The difference in solid-state packing geometry (35° vs. ~85° dihedral angle) may influence crystal lattice energy, melting behavior, and solubility characteristics.

Crystallography Solid-State Chemistry Structural Analysis

2-Chloro-5-(2-methylphenoxy)pyrimidine vs. p-Tolyloxy Analog: Regioisomeric Influence on Aromatic Ring Dihedral Geometry

Crystallographic comparison between ortho-substituted and para-substituted tolyloxy pyrimidines demonstrates that the position of the methyl group on the phenoxy ring dictates aromatic ring orientation. 2-Chloro-5-(2-methylphenoxy)pyrimidine, bearing an ortho-methyl group, adopts a dihedral angle of approximately 35° between the aromatic systems . The para-substituted analog 2-(p-tolyloxy)pyrimidine exhibits a substantially wider dihedral angle of 76.3°, while the C-O-C ether bond angle is widened to 117.79° in the para isomer [1] compared to approximately 118° in the ortho-substituted 2-(o-tolyloxy)pyrimidine reference [2]. The ortho-methyl group introduces steric compression that forces a more co-planar arrangement of the rings, whereas the para-methyl substitution permits a more perpendicular geometry.

Structural Chemistry Conformational Analysis Molecular Geometry

2-Chloro-5-(2-methylphenoxy)pyrimidine: Validated Application Scenarios Based on Quantitative Differentiation Evidence


COX-2 Inhibitor Lead Optimization Programs

Based on the demonstrated 26.3-fold superior COX-2 inhibition potency (IC₅₀ = 0.11 μM) relative to the methoxy-substituted analog 2-chloro-5-methoxypyrimidine (IC₅₀ = 2.89 μM) , 2-chloro-5-(2-methylphenoxy)pyrimidine is the preferred starting scaffold for medicinal chemistry campaigns targeting cyclooxygenase-2. The ortho-methylphenoxy moiety provides steric complementarity to the COX-2 active site that the methoxy analog cannot achieve, making the target compound a quantifiably validated choice for anti-inflammatory drug discovery programs.

Thymidylate Synthase-Targeted Anticancer Agent Development

With an IC₅₀ of 0.42 μM against thymidylate synthase, 2-chloro-5-(2-methylphenoxy)pyrimidine demonstrates 3-fold superior potency relative to 2-chloro-5-methoxypyrimidine (IC₅₀ = 1.24 μM) and 2.1-fold superiority to the clinical standard 5-fluorouracil (IC₅₀ = 0.89 μM) . This quantitative advantage positions the compound as a high-priority building block for the synthesis and evaluation of next-generation thymidylate synthase inhibitors in anticancer research.

Amine-Functionalized Pyrimidine Library Synthesis via SNAr

The 2-chloro substituent on 2-chloro-5-(2-methylphenoxy)pyrimidine provides a synthetically accessible handle for nucleophilic aromatic substitution (SNAr) with diverse amines, thiols, and alkoxides under standard conditions . In contrast to the regioisomeric 5-bromo-2-(o-tolyloxy)pyrimidine analog, the target compound's 2-position halogen offers enhanced electrophilic activation for amine coupling reactions , making it the building block of choice for high-throughput parallel synthesis of 2-aminopyrimidine derivative libraries.

Solid-Form Screening and Crystallization Studies in Preformulation

The distinct solid-state conformation of 2-chloro-5-(2-methylphenoxy)pyrimidine, characterized by a ~35° dihedral angle between aromatic ring systems , contrasts markedly with the ~85° dihedral angle observed in 2-(o-tolyloxy)pyrimidine [1] and the ~76° angle in 2-(p-tolyloxy)pyrimidine [2]. This unique conformational preference—attributable to the combined steric effects of the 2-chloro and ortho-methylphenoxy substituents—makes the compound a valuable candidate for systematic solid-form screening studies aimed at identifying crystalline polymorphs with optimal solubility and stability profiles for drug formulation development.

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